5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of 5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then coupled with a phenoxymethyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyrrolidine ring, which is achieved by cyclization of the intermediate product under specific reaction conditions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phenyl or pyrrolidine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the phenoxymethyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.
Scientific Research Applications
5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved in these processes are still under investigation, but they likely involve the modulation of key signaling pathways and the regulation of gene expression .
Comparison with Similar Compounds
5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide can be compared with other thiadiazole derivatives, such as:
2-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]chromene-3-carboxamide: This compound has a similar thiadiazole core but differs in the presence of a chromene ring instead of a pyrrolidine ring.
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide: This compound features an oxadiazole ring instead of a thiadiazole ring, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H18N4O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18N4O3S/c25-18-11-14(12-24(18)15-7-3-1-4-8-15)19(26)21-20-23-22-17(28-20)13-27-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,23,26) |
InChI Key |
XMCRTZBEDNPJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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